1-(Chloroacetyl)azepane
Overview
Description
“1-(Chloroacetyl)azepane” is an organic compound with the linear formula C8H14ClNO . It is also known as 1-(azepan-1-yl)-2-chloroethan-1-one . This compound is widely used in organic synthesis .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, which includes “1-(Chloroacetyl)azepane”, has been described in the literature . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another method involves multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)azepane” is represented by the linear formula C8H14ClNO . The average mass of this compound is 175.656 Da .
Scientific Research Applications
Chemical Research
1-(Chloroacetyl)azepane is a chemical compound with the linear formula C8H14ClNO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it’s used in chemical research, particularly in the synthesis of new compounds.
Synthesis of N-Aryl Azepanes
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes . This protocol has been proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
Pharmaceutical Applications
Azepane derivatives, which can be synthesized from 1-(Chloroacetyl)azepane, have been widely used as key intermediates in synthetic chemistry . They have also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . For example, Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation .
Future Directions
Mechanism of Action
Target of Action
1-(Chloroacetyl)azepane is a compound used in organic synthesis reactions . It is often used as an acylating agent and can react with amines to form amides . .
Mode of Action
As an acylating agent, it is likely to interact with its targets (such as amines) through acylation, leading to the formation of amides .
Biochemical Pathways
Given its role as an acylating agent, it may be involved in various biochemical reactions where acylation is a key step .
Result of Action
As an acylating agent, it is likely to modify the structure of its target molecules, potentially altering their function .
properties
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
Record name | 1-(Chloroacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)azepane | |
CAS RN |
52227-33-5 | |
Record name | 1-(Chloroacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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